6-(5-Bromothiophen-2-yl)pyrimidine-4-carbonitrile
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Overview
Description
6-(5-Bromothiophen-2-yl)pyrimidine-4-carbonitrile is an organic compound that features a pyrimidine ring substituted with a bromothiophene group and a cyano group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5-Bromothiophen-2-yl)pyrimidine-4-carbonitrile typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Suzuki–Miyaura coupling reaction is scalable and can be adapted for large-scale production. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-(5-Bromothiophen-2-yl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiophene ring can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can modify the thiophene ring.
Scientific Research Applications
6-(5-Bromothiophen-2-yl)pyrimidine-4-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for synthesizing potential pharmaceutical agents. Its structure allows for modifications that can enhance biological activity.
Materials Science: The compound can be incorporated into polymers or other materials to improve their properties, such as conductivity or stability.
Chemical Biology: It can be used as a probe to study biological processes or as a ligand in biochemical assays.
Mechanism of Action
The mechanism of action of 6-(5-Bromothiophen-2-yl)pyrimidine-4-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromothiophene and cyano groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(5-Bromothiophen-2-yl)pyrimidine: Similar structure but lacks the cyano group.
2,4,6-Tris(5-bromothiophen-2-yl)-1,3,5-triazine: Contains multiple bromothiophene groups and a triazine ring.
Uniqueness
6-(5-Bromothiophen-2-yl)pyrimidine-4-carbonitrile is unique due to the presence of both the bromothiophene and cyano groups, which can confer distinct chemical and biological properties. This combination of functional groups allows for versatile modifications and applications in various fields.
Properties
Molecular Formula |
C9H4BrN3S |
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Molecular Weight |
266.12 g/mol |
IUPAC Name |
6-(5-bromothiophen-2-yl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C9H4BrN3S/c10-9-2-1-8(14-9)7-3-6(4-11)12-5-13-7/h1-3,5H |
InChI Key |
MJHPWQDOKXVNKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=NC=NC(=C2)C#N |
Origin of Product |
United States |
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